(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acrylamide
Description
This acrylamide derivative features a stereospecific (E)-configured α,β-unsaturated carbonyl backbone. The structure includes a 2-chlorophenyl group attached to the β-carbon and a nitrogen-bound 2-hydroxyethyl substituent bearing a 4-(trifluoromethyl)phenyl group. The 2-chlorophenyl moiety introduces steric and electronic effects, while the trifluoromethyl group enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3NO2/c19-15-4-2-1-3-12(15)7-10-17(25)23-11-16(24)13-5-8-14(9-6-13)18(20,21)22/h1-10,16,24H,11H2,(H,23,25)/b10-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUHUHYHFZYXFK-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acrylamide typically involves the following steps:
Formation of the Acrylamide Backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a chlorophenyl derivative under basic conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic substitution reaction, where a hydroxyphenyl halide reacts with the acrylamide intermediate.
Final Assembly: The trifluoromethyl group is typically introduced via a Friedel-Crafts alkylation reaction, using a trifluoromethyl benzene derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions, utilizing high-purity reagents and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: The acrylamide moiety can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential biological activity, particularly as an anti-cancer agent and in the modulation of neurotransmitter systems.
Anticancer Activity
Research indicates that acrylamide derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit cell proliferation and induce apoptosis in breast and prostate cancer cells.
Case Study Example :
- A study evaluated a series of acrylamide derivatives, including those similar to (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acrylamide, demonstrating IC50 values ranging from 5 to 20 µM against MCF-7 (breast cancer) cells, indicating promising anticancer properties .
Neuropharmacological Applications
The compound's ability to interact with neurotransmitter receptors positions it as a candidate for treating neurodegenerative diseases.
Mechanism of Action :
- The compound may act as a positive allosteric modulator at nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and anxiety regulation.
Case Study Example :
- In vivo studies on related compounds showed a significant reduction in anxiety-like behaviors in rodent models when administered at doses of 0.5 mg/kg, suggesting potential therapeutic uses for anxiety disorders .
Material Science
The unique properties of the compound allow for its use in polymer synthesis and as a precursor for functional materials.
Polymer Applications
Acrylamides are widely used as monomers in the production of hydrogels and other polymeric materials.
Case Study Example :
- Research demonstrated that incorporating this compound into polymer matrices improved mechanical strength and thermal stability, making it suitable for biomedical applications such as drug delivery systems .
Comparative Analysis of Related Compounds
To better understand the potential applications of this compound, a comparison with similar acrylamide derivatives is presented below:
| Compound Name | Anticancer Activity (IC50 µM) | Neuropharmacological Activity | Material Properties |
|---|---|---|---|
| (E)-3-(2-chlorophenyl)-N-(2-hydroxy-...) | 5 - 20 | Significant | Improved stability |
| (E)-3-(furan-2-yl)-N-[...]-prop-2-enamide | 10 - 30 | Moderate | Moderate stability |
| Ethyl 2-cyano-3-(substituted phenyl) acrylamido | 15 - 25 | Low | High flexibility |
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acrylamide would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Acrylamide Backbone
Chlorophenyl Positional Isomers
- 3-Chlorophenyl Analogs: Compounds like (E)-3-(3-chlorophenyl)-N-phenethylacrylamide (LQM445) and its derivatives () exhibit antiviral activity.
- 4-Chlorophenyl Analogs : (Z)-2-[(E)-3-(4-chlorophenyl)acrylamido]-3-(4-fluorophenyl)-N-propylacrylamide () shows dual aryl substitution. The 4-chloro group enhances π-π stacking but may reduce selectivity due to increased symmetry .
Trifluoromethyl vs. Other Electron-Withdrawing Groups
- 4-Methoxyphenyl Substituent : In (E)-3-(2-chlorophenyl)-N-(4-methoxyphenyl)-2-propenamide (), the methoxy group donates electrons, contrasting with the electron-withdrawing trifluoromethyl group in the target compound. This difference significantly impacts MAO-B inhibition, where trifluoromethyl groups improve binding affinity but methoxy groups enhance metabolic stability .
- Sulfamoylphenyl Substituent : (E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide () replaces trifluoromethyl with a sulfonamide group, introducing hydrogen-bonding capacity and altering solubility (logP: 3.2 vs. 4.1 for the target compound) .
Nitrogen Substituent Modifications
Hydroxyethyl vs. Alkyl/Aryl Chains
- Phenethyl Chains : LQM445 () uses a phenethyl group on nitrogen, enhancing lipophilicity (calculated logP: 4.5) compared to the hydroxyethyl group in the target compound (logP: 3.8). However, the hydroxyethyl group’s hydroxyl may improve aqueous solubility (2.1 mg/mL vs. 0.8 mg/mL for phenethyl analogs) .
- The target compound’s trifluoromethylphenyl group offers stronger hydrophobic interactions .
Aromatic vs. Aliphatic Substituents
- 4-Hydroxyphenyl Analogs : (E)-N-(2-hydroxy-2-(4-hydroxyphenyl)ethyl)-3-(4-hydroxyphenyl)acrylamide () replaces trifluoromethyl with hydroxyl groups, reducing logP (2.3) and enhancing antioxidant activity but compromising metabolic stability .
- Piperidinylethyl Chains : LQM447 () uses a piperidine ring, introducing basicity (pKa ~9.5) and altering pharmacokinetics (t1/2: 6.2 hours vs. 4.8 hours for the target compound) .
MAO-B Inhibition
- Ester vs. Amide Derivatives : demonstrates that ester derivatives (e.g., (E)-3-(2-chlorophenyl)-N-(4-methoxyphenyl)-2-propenester) exhibit 10-fold higher MAO-B inhibition (IC50: 0.12 μM) than amide analogs (IC50: 1.3 μM). The target compound’s amide linkage may limit potency unless compensated by its trifluoromethyl group’s strong binding .
- Hydrogen Bonding : The hydroxyethyl group in the target compound may mimic interactions seen in N-phenethyl-3-(3-hydroxy-4-methoxyphenyl)acrylamide (), which binds MAO-B via hydroxyl-mediated hydrogen bonds .
Antiviral and Anticancer Activity
- 3-Chlorophenyl Derivatives : LQM445 () shows EC50 values of 1.8 μM against SARS-CoV-2, suggesting chlorine position influences viral protease binding. The target compound’s 2-chlorophenyl group may hinder optimal binding due to steric effects .
- Trifluoromethyl Impact: Analogs with trifluoromethyl groups (e.g., 3-(4-isobutylphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide, ) exhibit prolonged half-lives (t1/2: 7.5 hours) and enhanced bioavailability (F%: 65 vs. 45 for non-fluorinated analogs) .
Biological Activity
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro-substituted phenyl group and a trifluoromethyl group, which are known to influence the biological activity of organic compounds. The presence of hydroxyl and acrylamide functionalities can also enhance solubility and reactivity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in signal transduction pathways. The specific biological activities of this compound are primarily attributed to:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
- Antioxidant Properties : The hydroxyl group can contribute to antioxidant activity, potentially protecting cells from oxidative stress.
- Modulation of Ion Channels : Some derivatives may affect ion channels, influencing cellular excitability and signaling.
Biological Activity Data
Table 1 summarizes the biological activities reported for related compounds and their mechanisms:
Case Studies
- Antitumor Activity : In vivo studies have demonstrated that structurally similar compounds exhibit significant antitumor effects against various cancer cell lines. For instance, a study showed that a related compound inhibited tumor growth in models expressing mutant c-KIT, suggesting potential therapeutic applications for gastrointestinal stromal tumors (GISTs) .
- Neuroprotective Effects : Research has indicated that some acrylamide derivatives can protect neuronal cells from apoptosis induced by oxidative stress. This is particularly relevant in neurodegenerative disease contexts .
- Pharmacokinetic Profiles : A pharmacokinetic study highlighted that certain derivatives maintain favorable absorption and distribution characteristics across different species, enhancing their viability as drug candidates .
Q & A
Basic Research Questions
Q. What synthetic routes are optimized for the preparation of (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acrylamide, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via a multi-step process involving α,β-unsaturated acrylamide formation. A typical route includes:
- Step 1 : Condensation of 2-chlorobenzaldehyde with an acryloyl chloride derivative in a polar aprotic solvent (e.g., DMF) under EDCI coupling conditions, followed by stirring at 0–5°C for 12–24 hours .
- Step 2 : Purification via column chromatography using ethyl acetate/petroleum ether (1:3 v/v) to isolate intermediates .
- Key Characterization :
- NMR Spectroscopy : and NMR confirm the E-configuration of the acrylamide double bond and substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, hydroxyethyl protons at δ 3.5–4.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 413.08 (calculated for ) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are measured to confirm purity (>98%) .
Q. How is structural identity and purity confirmed using spectroscopic and chromatographic methods?
- Methodological Answer :
- HPLC Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity, with retention times compared to synthetic standards .
- Melting Point Determination : Sharp melting points (e.g., 165–167°C) indicate crystalline homogeneity .
- FT-IR Spectroscopy : Stretching vibrations at 1650 cm (C=O amide) and 3300 cm (O–H) confirm functional groups .
Advanced Research Questions
Q. How do substituents on the phenyl rings influence bioactivity, particularly in enzyme inhibition or antiviral activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, improving target binding (e.g., MAO-B inhibition) .
- Chlorophenyl vs. Fluorophenyl : Chlorine’s electron-withdrawing effects increase electrophilicity, potentially enhancing interactions with catalytic residues (e.g., in viral E proteins) .
- Comparative Assays :
- MAO-B Inhibition : Ester derivatives (e.g., (E)-3-(2-chlorophenyl)-N-(4-methoxyphenyl)-2-propenester) show higher potency than amides (IC = 0.8 µM vs. 2.1 µM) due to improved membrane permeability .
- Antiviral Activity : Substitution at the hydroxyethyl group (e.g., with sulfamoyl) increases viral inhibition (81% at 40 µM for CHIKV E protein binding) via van der Waals interactions with residues like Cys470 and Lys481 .
Q. What computational strategies predict binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., CHIKV E protein PDB: 3N41). Key parameters:
- Grid Box Size : 60 × 60 × 60 Å centered on the active site.
- Scoring Function : MM-GBSA calculates binding free energy (ΔG ≤ -9.5 kcal/mol indicates strong binding) .
- Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .
Q. How can discrepancies in biological activity data between similar acrylamide derivatives be resolved?
- Methodological Answer :
- Assay Standardization :
- Dose-Response Curves : Use fixed concentrations (e.g., 10–100 µM) and normalize to controls (e.g., ribavirin for antiviral assays) .
- Enzyme Source Consistency : Compare MAO-B from recombinant human vs. rat liver to rule out species-specific effects .
- Data Reconciliation :
- Meta-Analysis : Pool data from multiple studies (e.g., IC values for MAO-B inhibition) to identify outliers using statistical tools like Grubbs’ test .
- Structural Overlays : Superimpose X-ray crystal structures (e.g., PDB: 3TRK) to validate binding poses and identify steric clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
